

one-pot synthesis methods utilizing 4-Carboxy-2-fluorophenylisothiocyanate

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Compound of Interest

Compound Name: 4-Carboxy-2-fluorophenylisothiocyanate

CAS No.: 1027512-94-2

Cat. No.: B1497821

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Application Note: High-Efficiency One-Pot Heterocyclization Protocols using **4-Carboxy-2-fluorophenylisothiocyanate**

Executive Summary

This technical guide details the application of **4-Carboxy-2-fluorophenylisothiocyanate** (CAS: 239088-26-1 / Synonym: 3-Fluoro-4-isothiocyanatobenzoic acid) as a bifunctional building block in drug discovery.^[1]

The compound features two orthogonal reactive handles:

- Isothiocyanate (-N=C=S): A highly electrophilic moiety primed for heterocyclization (forming thiohydantoin, thiazoles, thioureas).^[1] The ortho-fluorine atom enhances the electrophilicity of the isothiocyanate carbon via inductive effects, accelerating nucleophilic attack.
- Carboxylic Acid (-COOH): Provides a handle for solubility, solid-phase immobilization, or further conjugation (e.g., PROTAC linkers), remaining stable during mild heterocyclization conditions.^[1]

This guide focuses on one-pot synthesis methods that eliminate intermediate isolation, specifically targeting Diarylthiohydantoin (androgen receptor antagonist scaffolds) and 2-Aminothiazole libraries.[1]

Chemical Profile & Handling

Property	Specification
IUPAC Name	3-Fluoro-4-isothiocyanatobenzoic acid
Molecular Formula	C ₈ H ₄ FNO ₂ S
Molecular Weight	197.19 g/mol
Appearance	Off-white to pale yellow solid
Reactivity	Moisture sensitive; reacts violently with amines/bases.[1][2]
Hazards	Lachrymator. Causes skin/eye irritation.[1][3][4][5] Handle in a fume hood.
Storage	-20°C, under inert atmosphere (Argon/Nitrogen).

Application I: One-Pot Synthesis of Diarylthiohydantoins

Context: The diarylthiohydantoin scaffold is the pharmacophore of second-generation androgen receptor antagonists (e.g., Enzalutamide, Apalutamide).[1] Using **4-Carboxy-2-fluorophenylisothiocyanate** allows researchers to synthesize analogs with a "carboxylic acid tail" suitable for bioconjugation or solubility enhancement.[1]

Mechanism: The reaction proceeds via a cascade:[1] (1) Nucleophilic addition of an amino-nitrile or amino-ester to the isothiocyanate forms a thiourea intermediate. (2) Acid-catalyzed or thermal cyclization eliminates water/alcohol to close the thiohydantoin ring.

Protocol A: Microwave-Assisted Cyclization (High Throughput)

Reagents:

- Substrate: **4-Carboxy-2-fluorophenylisothiocyanate** (1.0 equiv)
- Reactant:
 - methyl-2-amino-isobutyronitrile (or amino acid ester) (1.1 equiv)[1]
- Solvent: DMF or DMSO (Dry)
- Base: Triethylamine (TEA) (0.5 equiv - catalytic)[1]
- Acid Source: HCl in Dioxane (4M) or Methanol/HCl (for step 2)[1]

Step-by-Step Methodology:

- Thiourea Formation:
 - In a microwave vial, dissolve **4-Carboxy-2-fluorophenylisothiocyanate** (100 mg, 0.5 mmol) in dry DMF (2 mL).
 - Add the amino-nitrile/ester (0.55 mmol) and TEA (20 μ L).
 - Stir at Room Temperature (RT) for 1 hour. Checkpoint: LC-MS should show complete conversion to the thiourea intermediate $[M+H]^+ = \text{Substrate} + \text{Reactant}$. [1]
- In-Situ Cyclization:
 - Do not isolate. Add HCl (4M in dioxane, 0.5 mL) directly to the vial.
 - Seal and heat in a microwave reactor at 100°C for 20 minutes (or reflux for 4 hours if using conventional heating).
 - Note: The acid catalyzes the hydrolysis of the nitrile/ester and subsequent intramolecular cyclization.
- Work-up:
 - Pour the reaction mixture into ice-cold water (20 mL).

- The product (Thiohydantoin-COOH) typically precipitates.[1] Filter and wash with cold water.[1]
- If no precipitate forms, extract with Ethyl Acetate, dry over MgSO₄, and purify via Flash Chromatography (0-10% MeOH in DCM).[1]

Data Validation:

- NMR: Look for the disappearance of the amino-nitrile protons and the persistence of the aromatic protons.
- IR: Appearance of C=S stretch (~1250 cm⁻¹) and C=O stretch (~1740 cm⁻¹ for the ring carbonyl).[1]

Application II: One-Pot Hantzsch-Type Synthesis of 2-Aminothiazoles

Context: This protocol generates a library of 2-aminothiazoles, a privileged scaffold in kinase inhibitors, by reacting the isothiocyanate with primary amines and

-haloketones in a single vessel.[1]

Protocol B: Three-Component Coupling

Reagents:

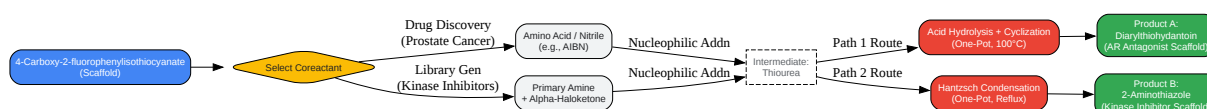
- Component A: **4-Carboxy-2-fluorophenylisothiocyanate** (1.0 equiv)[1]
- Component B: Primary Amine (R-NH₂, e.g., Morpholine, Aniline) (1.0 equiv)[1]
- Component C:
 - Bromoacetophenone (or derivative) (1.0 equiv)[1]
- Base: Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
- Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology:

- Thiourea Generation:
 - Dissolve Component A (1.0 equiv) in EtOH (0.2 M concentration).
 - Add Component B (1.0 equiv) dropwise.[1]
 - Stir at RT for 30–60 mins. The reaction is exothermic; the solution may turn yellow.
 - Mechanism:[1][6][7][8][9] The amine attacks the NCS carbon to form a stable thiourea.
- Cyclization (Hantzsch Condensation):
 - Add Component C (
-haloketone) and DIPEA (2.0 equiv) directly to the flask.[1]
 - Reflux the mixture (80°C) for 2–3 hours.
 - Mechanism:[1][6][7][8][9] The sulfur of the thiourea attacks the
-carbon of the ketone (S_N2), followed by dehydration/cyclization to form the thiazole ring.
- Purification:
 - Cool to RT. The product often crystallizes out of ethanol.
 - Filter and wash with cold EtOH.[1] Recrystallize from EtOH/Water if necessary.

Visualizing the Chemistry (Pathway Logic)

The following diagram illustrates the decision logic and reaction pathways for this specific scaffold.



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Figure 1: Strategic reaction pathways for **4-Carboxy-2-fluorophenylisothiocyanate**. Path 1 yields Thiohydantoin; Path 2 yields Aminothiazoles.[1]

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (Thiohydantoin)	Incomplete cyclization of thiourea.[1]	Increase acid concentration or switch to microwave heating (120°C). Ensure water is excluded in Step 1.[1][5][8]
Side Products (Ureas)	Hydrolysis of NCS group.[1]	Ensure solvents (DMF/DMSO) are anhydrous.[1] Store starting material under Argon.[1]
Insolubility	Carboxylic acid aggregation.[1]	Add 5% TFA to the LC-MS mobile phase. Use DMSO for reaction monitoring.[1]
Regioselectivity (Thiazole)	Attack by Nitrogen instead of Sulfur.[1]	Use a non-nucleophilic base (DIPEA) and ensure the thiourea is fully formed before adding the haloketone.

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